lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate
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Overview
Description
Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate is a chemical compound with the molecular formula C2H3LiN4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with the sulfinic acid in an aqueous or organic solvent medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .
Major Products
Scientific Research Applications
Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole-based compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential to interact with biological targets.
Industry: It is used in the development of advanced materials, such as in the formulation of electrolytes for lithium-ion batteries
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate involves its interaction with molecular targets through its sulfinic and tetrazole functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity towards different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate include other tetrazole derivatives and sulfinic acid salts, such as:
- Sodium 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate
- Potassium 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate
- Lithium 2H-1,2,3,4-tetrazole-5-sulfinate
Uniqueness
What sets this compound apart is its specific combination of lithium ion with the tetrazole-sulfinic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications, particularly in the field of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
lithium;2-methyltetrazole-5-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S.Li/c1-6-4-2(3-5-6)9(7)8;/h1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXBSTGKCAERLE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1N=C(N=N1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3LiN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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